Comparative Aqueous Solubility: 6-Methyl-THQ vs. Unsubstituted THQ
The introduction of a single methyl group at the 6-position substantially reduces aqueous solubility relative to the unsubstituted parent scaffold. 6-Methyl-1,2,3,4-tetrahydroquinoline exhibits a measured aqueous solubility of 176.9 mg/L at 25°C , whereas the unsubstituted 1,2,3,4-tetrahydroquinoline is reported as freely soluble or miscible in water under similar conditions [1]. This >5-fold difference in solubility is attributed to increased hydrophobicity conferred by the methyl substituent (calculated LogP = 2.58 for 6-MTHQ) [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 176.9 mg/L at 25°C |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline (unsubstituted): Freely soluble in water |
| Quantified Difference | Approximately >5-fold lower solubility for 6-Methyl derivative |
| Conditions | Measured at 25°C in water; values from authoritative databases. |
Why This Matters
This solubility differential directly impacts formulation strategies, extraction protocols, and in vitro assay design, making unsubstituted THQ an unsuitable surrogate for applications requiring the methylated scaffold.
- [1] PubChem. 1,2,3,4-Tetrahydroquinoline. Solubility: Freely soluble in water. View Source
- [2] SIELC. 6-Methyl-1,2,3,4-tetrahydroquinoline. LogP: 2.58. View Source
